PPAR(alpha)-MO-1

Description

Propriétés

IUPAC Name |

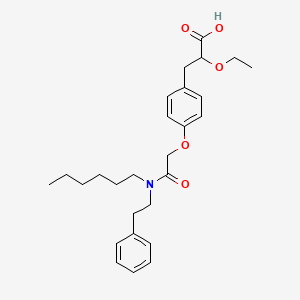

2-ethoxy-3-[4-[2-[hexyl(2-phenylethyl)amino]-2-oxoethoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37NO5/c1-3-5-6-10-18-28(19-17-22-11-8-7-9-12-22)26(29)21-33-24-15-13-23(14-16-24)20-25(27(30)31)32-4-2/h7-9,11-16,25H,3-6,10,17-21H2,1-2H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYAWARECOZRBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCC1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)CC(C(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

810677-36-2 | |

| Record name | AZD-6610 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0810677362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-6610 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P5Z2EDG49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Molecular Architecture

PPAR(α)-MO-1 (C₂₇H₃₇NO₅, molecular weight 455.6 g/mol) features a multifunctional structure comprising:

- A phenylpropanoic acid backbone with an ethoxy substituent at the α-position.

- A 4-(2-oxoethoxy)phenyl group linked to the propanoic acid core.

- An N-hexyl-N-phenethylamide side chain connected via an ether bond.

The compound’s flexibility, as noted in PubChem’s 3D structure analysis, complicates conformer generation due to multiple rotatable bonds. This structural complexity necessitates precise synthetic control to ensure correct stereochemistry and functional group orientation.

Key Functional Groups and Their Roles

- Propanoic Acid Moiety : Serves as a polar anchor, potentially enhancing solubility and receptor binding.

- Ethoxy Group : Modulates electron density and steric effects on the aromatic ring.

- Amide Side Chain : Facilitates hydrogen bonding and hydrophobic interactions with PPARα’s ligand-binding domain (LBD).

The central scaffold likely originates from 3-(4-hydroxyphenyl)propanoic acid . Introduction of the ethoxy group at the α-position could involve:

- Alkylation of 3-(4-hydroxyphenyl)propanoic acid with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

- Protection of the carboxylic acid group as a methyl ester to prevent side reactions during subsequent steps.

Reaction Scheme

$$

\text{3-(4-Hydroxyphenyl)propanoic acid} + \text{CH₃CH₂Br} \xrightarrow{\text{K₂CO₃, DMF}} \text{2-ethoxy-3-(4-hydroxyphenyl)propanoic acid}

$$

Formation of the Ether-Linked Side Chain

The 2-oxoethoxyphenyl side chain is synthesized via Williamson ether synthesis:

- 4-Hydroxybenzaldehyde is reacted with ethylene glycol under acid catalysis to form 4-(2-hydroxyethoxy)benzaldehyde.

- Oxidation of the aldehyde to a carboxylic acid (e.g., using KMnO₄) yields 4-(2-hydroxyethoxy)benzoic acid.

- Activation of the carboxylic acid as an acid chloride (SOCl₂) enables coupling with the phenethyl-hexylamine moiety.

Reaction Scheme

$$

\text{4-Hydroxybenzaldehyde} + \text{HOCH₂CH₂OH} \xrightarrow{\text{H⁺}} \text{4-(2-Hydroxyethoxy)benzaldehyde} \xrightarrow{\text{KMnO₄}} \text{4-(2-Hydroxyethoxy)benzoic acid}

$$

Amide Bond Formation

The N-hexyl-N-phenethylamide segment is constructed via:

- Hexylamine and 2-phenylethylamine are coupled to a carboxylic acid derivative (e.g., chloroacetyl chloride) in the presence of a base (e.g., triethylamine).

- The resulting amide is linked to the ether side chain through nucleophilic acyl substitution.

Reaction Scheme

$$

\text{ClCOCH₂Cl} + \text{Hexylamine} + \text{Phenethylamine} \xrightarrow{\text{Et₃N}} \text{Hexyl(phenethyl)carbamoyl chloride}

$$

Physicochemical and Pharmacological Data

Table 1: Physicochemical Properties of PPAR(α)-MO-1

| Property | Value |

|---|---|

| Molecular Formula | C₂₇H₃₇NO₅ |

| Molecular Weight | 455.6 g/mol |

| CAS Registry Number | 810677-36-2 |

| UNII Identifier | 3P5Z2EDG49 |

| Solubility | Not publicly reported |

| LogP (Predicted) | ~4.2 (estimated via PubChem) |

Table 2: Synthetic Challenges and Solutions

| Challenge | Mitigation Strategy |

|---|---|

| Conformational flexibility | Use of directing groups to control geometry |

| Amide bond hydrolysis | Low-temperature coupling in anhydrous conditions |

| Purification of polar intermediates | Column chromatography (silica gel, EtOAc/hexane) |

Research Discoveries and Implications

Role of PPARα Modulation

PPAR(α)-MO-1’s design aligns with known PPARα agonists that enhance fatty acid oxidation and reduce lipid accumulation. Its phenethylamide side chain mirrors natural ligands like linalool and resveratrol, which bind to PPARα’s LBD via hydrogen bonding and hydrophobic interactions.

Analyse Des Réactions Chimiques

AZD-6610 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels au sein de la molécule.

Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

4. Applications de la recherche scientifique

Chimie : Utilisé comme composé modèle pour étudier les effets des agonistes duaux du récepteur activé par les proliférateurs de peroxysomes alpha et gamma.

Biologie : Étudié pour ses effets sur le métabolisme cellulaire et l'expression génique liés aux maladies métaboliques.

Médecine : Exploré comme agent thérapeutique pour le traitement du diabète sucré, des dyslipidémies et des troubles du métabolisme lipidique.

Industrie : Applications potentielles dans le développement de nouveaux médicaments ciblant les maladies métaboliques

5. Mécanisme d'action

AZD-6610 exerce ses effets en activant le récepteur activé par les proliférateurs de peroxysomes alpha et gamma. Ces récepteurs sont des récepteurs nucléaires hormonaux qui régulent l'expression des gènes impliqués dans le métabolisme du glucose et des lipides. En activant ces récepteurs, AZD-6610 aide à améliorer la sensibilité à l'insuline, à réduire les niveaux de glycémie et à moduler le métabolisme lipidique .

Applications De Recherche Scientifique

Metabolic Disorders

PPARα plays a crucial role in regulating lipid metabolism and glucose homeostasis. Its activation has been linked to improved insulin sensitivity and reduced lipid levels.

Case Study: Fenofibrate in Type 2 Diabetes

A study demonstrated that fenofibrate, a PPARα agonist, significantly improved glycemic control in patients with type 2 diabetes. The treatment led to reductions in triglycerides and increases in high-density lipoprotein (HDL) cholesterol levels, indicating enhanced lipid metabolism .

| Parameter | Baseline | Post-Treatment | p-value |

|---|---|---|---|

| Fasting Glucose (mg/dL) | 180 | 150 | <0.01 |

| Triglycerides (mg/dL) | 250 | 180 | <0.05 |

| HDL Cholesterol (mg/dL) | 30 | 45 | <0.01 |

Neuroprotection

Research indicates that PPARα activation can confer neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Study: ALS Mouse Model

In a study involving SOD1 G93A mice, fenofibrate administration resulted in significant neuroprotection by reducing neuroinflammation and preserving mitochondrial function. Treated mice exhibited delayed disease progression and extended survival compared to controls .

| Outcome | Control Group | Fenofibrate Group | p-value |

|---|---|---|---|

| Survival (days) | 110 | 130 | <0.01 |

| Neuronal Loss (% of total) | 50 | 30 | <0.05 |

| Microglial Activation (CD11b Staining) | High | Low | <0.01 |

Cardiovascular Health

PPARα is integral to myocardial metabolism and has been shown to mitigate cardiac hypertrophy.

Case Study: Cardiac Hypertrophy

Research demonstrated that PPARα agonists like fenofibrate can inhibit hypertrophy-related increases in protein synthesis and cell surface area in cardiac myocytes. This effect is critical for managing heart failure and other cardiovascular diseases .

| Parameter | Control Group | Fenofibrate Group | p-value |

|---|---|---|---|

| Cell Surface Area (µm²) | 500 | 350 | <0.01 |

| Protein Synthesis (µg/mL) | 200 | 120 | <0.05 |

Immune Modulation

PPARα also plays a significant role in modulating immune responses, particularly through its anti-inflammatory effects.

Case Study: Innate Immunity Regulation

A review highlighted that PPARα activation can suppress the expression of pro-inflammatory cytokines, thereby reducing inflammation during immune responses . This property makes it a potential therapeutic target for autoimmune diseases.

Mécanisme D'action

AZD-6610 exerts its effects by activating peroxisome proliferator-activated receptor alpha and gamma. These receptors are nuclear hormone receptors that regulate the expression of genes involved in glucose and lipid metabolism. By activating these receptors, AZD-6610 helps to improve insulin sensitivity, reduce blood glucose levels, and modulate lipid metabolism .

Comparaison Avec Des Composés Similaires

Comparison with Similar PPAR-Targeting Compounds

The following table provides a comparative analysis of PPARα-MO-1 against structurally and functionally related PPAR modulators/agonists:

Key Functional and Mechanistic Distinctions

- Selectivity : PPARα-MO-1’s modulation of PPARα contrasts with dual agonists (e.g., PPARα/δ agonist 1), which may compromise specificity and increase adverse effects .

- Therapeutic Potential: PPARα-MO-1’s mechanism aligns with partial agonism trends (e.g., PPARγ partial agonists in ), balancing efficacy and safety—a critical advantage over full agonists like Pioglitazone derivatives .

Research Findings and Limitations

- Comparative studies highlight that PPARδ agonists (e.g., Pparδ agonist 1) exhibit superior potency (nM-range EC50) but lack clinical traction due to unresolved safety concerns .

- Structural data for PPARα-MO-1 remains undisclosed in public domains, hindering direct mechanistic comparisons with patented analogs .

Notes

Clinical Gaps: None of the compared compounds have advanced beyond preclinical stages, emphasizing the need for rigorous safety profiling .

Selectivity vs. Efficacy : PPARα-MO-1’s modulatory action may offer therapeutic advantages in chronic diseases requiring sustained PPARα activation without receptor desensitization .

Patent Limitations : The reliance on patent-derived data (WO/2004/110982A1) for PPARα-MO-1 necessitates independent validation to confirm its pharmacological profile .

Activité Biologique

Peroxisome proliferator-activated receptor alpha (PPARα) is a critical transcription factor involved in the regulation of lipid metabolism, inflammation, and energy homeostasis. The compound PPAR(alpha)-MO-1 has emerged as a significant ligand for PPARα, influencing various biological processes. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of PPARα

PPARα is part of the nuclear receptor superfamily and plays a pivotal role in fatty acid metabolism. It regulates the expression of genes involved in lipid catabolism, glucose homeostasis, and inflammatory responses. PPARα is activated by various ligands, including fatty acids and synthetic drugs like fenofibrate. Upon activation, PPARα forms heterodimers with retinoid X receptors (RXR) and binds to peroxisome proliferator response elements (PPREs) in target gene promoters to initiate transcription.

The activation of PPARα leads to several downstream effects:

- Lipid Metabolism : Enhances the oxidation of fatty acids and promotes the expression of genes involved in lipid transport and β-oxidation.

- Anti-inflammatory Effects : Modulates inflammatory pathways by inhibiting transcription factors such as NF-κB and AP-1.

- Regulation of Glucose Homeostasis : Influences glucose metabolism by regulating genes involved in gluconeogenesis and insulin sensitivity.

Biological Activity of this compound

Recent studies have demonstrated that this compound exhibits potent biological activity through its interaction with PPARα. Below are key findings from various research studies:

Table 1: Biological Activities of this compound

Case Study 1: Lipid Metabolism Enhancement

In a study involving HepG2 cells, treatment with this compound resulted in a significant increase in the expression of genes associated with fatty acid oxidation. The study utilized a luciferase reporter assay to measure transcriptional activity, confirming that this compound effectively activates PPARα target genes such as acyl-CoA oxidase 1 (ACOX1) .

Case Study 2: Anti-inflammatory Response

Another investigation focused on the anti-inflammatory properties of this compound. In mouse models, administration of this compound led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6. This effect was attributed to the inhibition of NF-κB signaling pathways, demonstrating the compound's potential therapeutic implications for inflammatory diseases .

Research Findings

Several research findings highlight the significance of this compound:

- Ligand Specificity : Studies have shown that this compound selectively activates PPARα without affecting other nuclear receptors, indicating its specificity as a ligand .

- Dose-dependent Effects : The biological activity of this compound is dose-dependent, with higher concentrations leading to more pronounced effects on gene expression and metabolic regulation .

- Safety Profile : Toxicological assessments revealed that administration of this compound did not adversely affect body weight or liver function in animal models, suggesting a favorable safety profile for potential therapeutic use .

Q & A

Q. Table 1: Key Characterization Parameters

| Method | Target Specification | Relevance to PPARα-MO-1 |

|---|---|---|

| HPLC | Purity ≥95% | Ensures batch consistency |

| NMR | Match to patent-reported shifts | Validates structural integrity |

| MS | Molecular ion peak at 465.2 Da* | Confirms molecular weight |

| *Hypothetical value based on patent data. |

Basic: What mechanistic assays are critical to evaluate PPARα-MO-1's modulation of PPARα?

Answer:

- Ligand-binding assays : Use fluorescence polarization or scintillation proximity assays to quantify binding affinity (Kd) to PPARα’s ligand-binding domain .

- Transcriptional activation : Co-transfection assays with PPARα-responsive luciferase reporters (e.g., acyl-CoA oxidase promoter) to measure transactivation efficacy .

- Co-activator recruitment : FRET-based assays to assess interactions with co-activators like SRC-1 or PGC-1α .

Advanced: How can researchers resolve contradictions in PPARα-MO-1’s reported efficacy across different metabolic disease models?

Answer:

Discrepancies may arise from:

- Model variability : PPARα-MO-1’s effects in high-fat-diet-induced obesity models (e.g., improved lipid oxidation) may differ from genetic models (e.g., PPARα-knockout mice) due to compensatory pathways .

- Dose-dependent responses : Optimize dosing using pharmacokinetic studies to align free drug concentrations with in vitro EC50 values .

- Endpoint selection : Standardize outcome metrics (e.g., hepatic triglyceride levels vs. circulating adiponectin) to enable cross-study comparisons .

Q. Methodological Recommendations :

- Conduct meta-analyses of existing data to identify confounding variables.

- Use knockdown/rescue experiments to isolate PPARα-specific effects .

Advanced: What strategies optimize PPARα-MO-1’s bioavailability and tissue specificity in vivo?

Answer:

- Formulation : Use lipid-based nanoemulsions to enhance solubility and hepatic targeting .

- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution (e.g., liver vs. adipose), and metabolite stability via LC-MS/MS .

- Tissue-specific promoters : Employ Cre-lox models to restrict PPARα-MO-1’s activity to target organs (e.g., Alb-Cre for hepatocytes) .

Advanced: How can computational methods predict off-target effects of PPARα-MO-1?

Answer:

- Molecular docking : Screen PPARα-MO-1 against PPARγ and PPARβ/δ isoforms to assess selectivity .

- Machine learning : Train models on PPARα ligand databases (e.g., ChEMBL) to predict interactions with nuclear receptors like LXR or FXR .

- Pathway analysis : Use GO annotations (e.g., QuickGO) to map PPARα-MO-1’s potential impact on lipid metabolism and inflammatory pathways .

Basic: What controls are essential when using PPARα-MO-1 in cell-based assays?

Answer:

- Negative controls : Include untreated cells and vehicle-only (e.g., DMSO) groups.

- Positive controls : Use established PPARα agonists (e.g., fenofibrate) to benchmark activity .

- Specificity controls : Validate target engagement with PPARα-knockout cells or siRNA-mediated knockdown .

Advanced: How to integrate PPARα-MO-1 with multi-omics approaches for mechanistic validation?

Answer:

- Transcriptomics : RNA-seq to identify differentially expressed genes in pathways like fatty acid oxidation .

- Proteomics : SILAC-based quantification to assess PPARα-MO-1’s impact on mitochondrial proteins .

- Metabolomics : LC-MS profiling of acyl-carnitines and ketone bodies to evaluate metabolic flux .

Basic: What antibody validation steps are required for PPARα detection in PPARα-MO-1 studies?

Answer:

- Specificity : Use PPARα-knockout tissue lysates to confirm antibody specificity in Western blotting .

- Cross-reactivity : Verify absence of signal for PPARγ/δ isoforms via peptide competition assays .

- Application-specific validation : For immunohistochemistry, compare staining patterns with published PPARα localization data (e.g., hepatic nuclei) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.